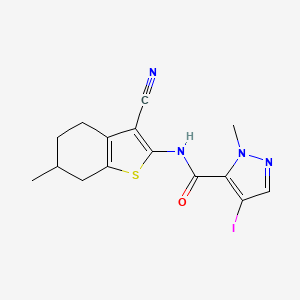![molecular formula C16H19ClN2O4S2 B4673377 4-chloro-N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)benzenesulfonamide](/img/structure/B4673377.png)
4-chloro-N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)benzenesulfonamide
Übersicht
Beschreibung
4-chloro-N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)benzenesulfonamide, commonly known as CP-690,550, is a small molecule drug that has been extensively researched for its potential therapeutic applications. It was initially developed as a Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. However, it has also shown promising results in the treatment of other diseases such as inflammatory bowel disease, lupus, and multiple sclerosis.
Wirkmechanismus
CP-690,550 inhibits 4-chloro-N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)benzenesulfonamide enzymes by binding to their catalytic domains, thereby preventing them from phosphorylating their downstream targets. This leads to the inhibition of various cytokines and growth factors such as interleukin-2, -4, -7, -9, and -15, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
CP-690,550 has been shown to reduce inflammation and prevent the progression of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been shown to improve the symptoms of other diseases such as lupus and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
CP-690,550 has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes and reach its target enzymes. It has also been extensively studied in preclinical and clinical trials, which have provided valuable information on its pharmacokinetics and pharmacodynamics. However, CP-690,550 also has some limitations. It is a potent inhibitor of 4-chloro-N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)benzenesulfonamide enzymes, which can lead to off-target effects and toxicity. It also has a short half-life, which requires frequent dosing.
Zukünftige Richtungen
There are several future directions for the research on CP-690,550. One direction is to develop more selective 4-chloro-N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)benzenesulfonamide inhibitors that can target specific 4-chloro-N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)benzenesulfonamide enzymes without affecting others. Another direction is to investigate the potential of CP-690,550 in the treatment of other diseases such as cancer and viral infections. Additionally, the development of novel drug delivery systems can improve the pharmacokinetics and pharmacodynamics of CP-690,550, thereby increasing its efficacy and reducing its toxicity.
Wissenschaftliche Forschungsanwendungen
CP-690,550 has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to inhibit 4-chloro-N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)benzenesulfonamide enzymes, which play a crucial role in the signaling pathways of various cytokines and growth factors. By inhibiting 4-chloro-N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)benzenesulfonamide enzymes, CP-690,550 can reduce inflammation and prevent the progression of autoimmune diseases.
Eigenschaften
IUPAC Name |
N-[3-[(4-chlorophenyl)sulfonylamino]propyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4S2/c1-13-3-7-15(8-4-13)24(20,21)18-11-2-12-19-25(22,23)16-9-5-14(17)6-10-16/h3-10,18-19H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYXHWDEWYAWHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCNS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[(4-chlorophenyl)sulfonylamino]propyl]-4-methyl-benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[3-(2-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B4673302.png)
![4-[(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4673316.png)
![3-{[(3-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4673329.png)
![butyl 4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)benzoate](/img/structure/B4673336.png)
![3-[(3-bromobenzyl)thio]-5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4673342.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylbenzyl)glycinamide](/img/structure/B4673348.png)
![N~2~-cyclohexyl-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B4673354.png)
![methyl [1,6,7-trimethyl-8-(2-methylphenyl)-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetate](/img/structure/B4673383.png)
![5-[4-(allyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4673391.png)
![2-{1-benzyl-4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4673393.png)
![4-{[5-(5-isoxazolyl)-2-thienyl]sulfonyl}morpholine](/img/structure/B4673398.png)
![N-(4-bromo-2,3-dimethylphenyl)-2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4673410.png)